(3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by:
- Stereochemistry: 3R,4S configuration, critical for enantioselective interactions in medicinal chemistry.
- Substituents: N1-Benzyl group: Enhances lipophilicity and modulates steric effects. C4-Boc-protected amino group: Provides stability during synthetic processes while enabling deprotection for further functionalization.
This compound serves as a key intermediate in synthesizing peptidomimetics and protease inhibitors .
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-,14-/m1/s1 |
InChI Key |
XQJFVIAIJBWDBL-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring purity and yield are maintained .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: Benzyl alcohol or primary alcohols.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at N1 and C4
Key Observations :
- N1-Benzyl vs.
- C4-Aryl vs.
- Stereochemical Impact : The 3S,4R isomer in demonstrates how stereochemistry alters molecular recognition, emphasizing the target’s 3R,4S configuration for specific applications.
Biological Activity
(3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name: (3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
- Molecular Formula: C₁₈H₂₄N₂O₅
- Molecular Weight: 364.39 g/mol
- CAS Number: 623582-51-4
The compound is believed to exert its biological effects primarily through interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Modulation: It may also modulate receptor activity, influencing signaling pathways associated with neurotransmission and other cellular functions.
Antioxidant Activity
Research indicates that compounds similar to (3R,4S)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid exhibit significant antioxidant properties. This activity can protect cells from oxidative stress, which is implicated in various diseases.
Anti-inflammatory Effects
Studies have shown that related pyrrolidine derivatives can reduce inflammation markers in vitro and in vivo. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Neuroprotective Properties
Preliminary findings suggest that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems. This could make it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
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